Product packaging for Quinolin-8-yl (3-bromophenyl)carbamate(Cat. No.:CAS No. 14628-12-7)

Quinolin-8-yl (3-bromophenyl)carbamate

Cat. No.: B11945847
CAS No.: 14628-12-7
M. Wt: 343.17 g/mol
InChI Key: BCEKERQOLLFFIM-UHFFFAOYSA-N
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Description

Quinolin-8-yl (3-bromophenyl)carbamate (CAS 14628-12-7) is a chemical compound with the molecular formula C16H11BrN2O2 and a molecular weight of 343.17 g/mol . This reagent belongs to a class of quinoline-O-carbamate derivatives that are of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases . Recent scientific studies highlight its potential application in Alzheimer's disease (AD) research. This compound is investigated as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine . By inhibiting these enzymes, it may help increase acetylcholine availability in the brain, a key therapeutic strategy for alleviating cognitive deficits associated with AD . Furthermore, related quinoline-carbamate hybrids have demonstrated additional therapeutic properties in preclinical models, including anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like IL-6 and IL-1β, and providing neuroprotective effects against Aβ-induced cell injury . The 8-hydroxyquinoline scaffold is a privileged structure in drug discovery, known for its versatile biological activities, which include metal-chelating properties relevant to managing metallostasis in neurodegeneration . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrN2O2 B11945847 Quinolin-8-yl (3-bromophenyl)carbamate CAS No. 14628-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14628-12-7

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

quinolin-8-yl N-(3-bromophenyl)carbamate

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-2-7-13(10-12)19-16(20)21-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H,19,20)

InChI Key

BCEKERQOLLFFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=CC=C3)Br)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Quinoline-O-Carbamate Scaffolds

The formation of the carbamate (B1207046) linkage in quinolin-8-yl (3-bromophenyl)carbamate is typically achieved through the reaction of an alcohol (in this case, the phenolic hydroxyl group of 8-hydroxyquinoline) with an isocyanate or a related derivative.

Reaction of 8-Hydroxyquinoline (B1678124) with 3-Bromophenyl Isocyanate

A primary and direct method for the synthesis of this compound involves the reaction of 8-hydroxyquinoline with 3-bromophenyl isocyanate. In this reaction, the nucleophilic hydroxyl group of 8-hydroxyquinoline attacks the electrophilic carbonyl carbon of the isocyanate. This addition reaction is often facilitated by a basic catalyst and proceeds readily to form the stable carbamate linkage.

The general transformation can be represented as follows:

C₉H₇NO (8-Hydroxyquinoline) + C₇H₄BrNO (3-Bromophenyl isocyanate) → C₁₆H₁₁BrN₂O₂ (this compound)

This method is advantageous due to its atom economy and the commercial availability of the starting materials.

Carbamate Formation via Aminoquine and Chloroformate Derivatives

An alternative, though less direct, synthetic strategy involves a two-step process starting from 8-aminoquinoline (B160924). This approach first requires the conversion of 8-aminoquinoline into a suitable intermediate, followed by reaction with a chloroformate. However, for the synthesis of an O-carbamate, this route is less common than the isocyanate method.

A more relevant, analogous transformation for carbamate synthesis involves the reaction of an amine with a chloroformate. For instance, the synthesis of related carbamate structures can be achieved by reacting an amine with an appropriate chloroformate derivative. While not directly applicable to the O-carbamate linkage in the title compound, it highlights a fundamental bond-forming strategy in carbamate chemistry. nih.gov

More pertinent to the synthesis of quinoline-O-carbamates is the potential use of a phosgene (B1210022) equivalent to activate the 8-hydroxyquinoline, followed by reaction with 3-bromoaniline. However, due to the hazardous nature of phosgene, the isocyanate route is generally preferred.

Functional Group Interconversions and Derivatization Strategies

The presence of a bromo-substituted phenyl ring and a quinoline (B57606) heterocycle in this compound offers multiple avenues for further chemical modification.

Modifying the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of diverse functionalities, potentially leading to the generation of a library of derivatives.

Suzuki Coupling: The bromo group can be replaced with various aryl or vinyl groups using palladium catalysts and a boronic acid derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, introducing a range of substituted amine functionalities.

Sonogashira Coupling: The introduction of terminal alkynes can be achieved via palladium-catalyzed coupling with a copper(I) co-catalyst.

Cyanation: The bromo substituent can be converted to a nitrile group, which can then be further transformed into carboxylic acids, amides, or amines.

These transformations enable the systematic exploration of the chemical space around the bromophenyl portion of the molecule.

Substitutions on the Quinoline Heterocycle

The quinoline ring itself is amenable to electrophilic aromatic substitution, although the reactivity is influenced by the existing electron-withdrawing carbamate substituent. researchgate.net

Halogenation: Bromination or chlorination of the quinoline ring can occur at specific positions, typically the 5- and 7-positions, depending on the reaction conditions. researchgate.net

Nitration: Introduction of a nitro group is also possible, which can subsequently be reduced to an amino group, providing a point for further derivatization.

These modifications allow for the fine-tuning of the electronic and steric properties of the quinoline scaffold.

Reaction Conditions and Optimization for Yield and Purity

The successful synthesis of this compound with high yield and purity depends on the careful control of several reaction parameters.

For the primary synthesis route involving 8-hydroxyquinoline and 3-bromophenyl isocyanate, the following factors are crucial:

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used to prevent side reactions with the isocyanate.

Catalyst: While the reaction can proceed without a catalyst, the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can accelerate the reaction rate.

Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required to ensure complete conversion. Monitoring the reaction by thin-layer chromatography (TLC) is advisable.

Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Purification is often achieved through recrystallization or column chromatography to remove any unreacted starting materials or by-products.

An interactive data table summarizing representative reaction conditions is provided below:

Parameter Condition 1 Condition 2 Condition 3
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)Acetonitrile
Catalyst Triethylamine (TEA)NoneDiisopropylethylamine (DIPEA)
Temperature Room Temperature40 °CRoom Temperature
Reaction Time 4-6 hours2-3 hours6-8 hours
Work-up Solvent evaporation, recrystallizationAqueous wash, extractionFiltration of precipitate
Typical Yield >90%>85%>90%
Purity HighGoodHigh

Advanced Synthetic Approaches Involving Directed Metalation

The synthesis of specifically substituted aromatic and heteroaromatic compounds is a cornerstone of modern medicinal and materials chemistry. Among the various strategies available, directed ortho-metalation (DoM) has emerged as a powerful and regioselective tool for the functionalization of aromatic rings. This approach utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a stabilized carbanion that can then be quenched with a wide range of electrophiles. The aryl O-carbamate group, particularly the N,N-diethylcarbamate moiety (-OCONEt2), is recognized as one of the most powerful DMGs. nih.govacs.org This section explores a proposed advanced synthetic route for this compound that leverages the strategic application of directed metalation.

The proposed methodology hinges on the directed ortho-metalation of a suitably protected 3-bromophenol (B21344) derivative, followed by a sequence of reactions to introduce the quinolin-8-yl moiety. A plausible precursor for this strategy is (3-bromophenyl) diethylcarbamate. The synthetic sequence would involve the initial preparation of this carbamate, followed by the key directed metalation step and subsequent functionalization.

The initial step involves the reaction of 3-bromophenol with N,N-diethylcarbamoyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. This reaction proceeds via a standard nucleophilic substitution to afford (3-bromophenyl) diethylcarbamate.

The crucial step in this proposed synthesis is the directed ortho-metalation of (3-bromophenyl) diethylcarbamate. The powerful -OCONEt2 directing group is anticipated to direct the lithiation to the C2 position, ortho to the carbamate group. uwindsor.ca This is typically achieved by treating the carbamate with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). researchgate.net The bromine atom at the 3-position is expected to remain intact under these conditions, providing a handle for further diversification if needed.

Following the successful generation of the ortho-lithiated species, the subsequent steps would be designed to construct the quinoline ring system directly onto the phenylcarbamate core. A potential, albeit complex, pathway could involve reaction with a suitable electrophile that contains the necessary precursors for the quinoline heterocycle. However, a more convergent and likely more efficient approach would involve a cross-coupling reaction.

A more advanced and practical strategy would involve a multi-step sequence post-lithiation. For instance, the lithiated intermediate could be trapped with a suitable boron electrophile, such as triisopropyl borate, to generate the corresponding boronic ester. This boronic ester would then be a substrate for a Suzuki cross-coupling reaction with 8-haloquinoline (e.g., 8-bromoquinoline (B100496) or 8-iodoquinoline) under palladium catalysis to forge the C-C bond between the phenylcarbamate and the quinoline ring.

An alternative to the Suzuki coupling could be a Negishi coupling, where the lithiated species is transmetalated with a zinc salt (e.g., ZnCl2) to form an organozinc reagent, which is then coupled with 8-haloquinoline.

While a direct one-pot synthesis from the lithiated intermediate to the final product is challenging, the directed metalation approach provides a robust and regioselective method to create a key intermediate that can be readily converted to the target compound, this compound, through well-established cross-coupling methodologies.

The following table outlines the key steps and proposed reaction conditions for the synthesis of an advanced intermediate via directed metalation, which would then be carried forward to the final product.

StepReactant(s)Reagents and ConditionsProposed Intermediate ProductNotes
13-BromophenolN,N-Diethylcarbamoyl chloride, K2CO3, CH3CN, 65 °C(3-Bromophenyl) diethylcarbamateStandard carbamate formation. tandfonline.comnih.gov
2(3-Bromophenyl) diethylcarbamates-BuLi, TMEDA, THF, -78 °C2-Lithio-(3-bromophenyl) diethylcarbamateKey directed ortho-metalation step. researchgate.net
32-Lithio-(3-bromophenyl) diethylcarbamate1. B(OiPr)3, -78 °C to rt; 2. H3O+(2-(Diethylcarbamoyloxy)-6-bromophenyl)boronic acidFormation of a boronic acid intermediate for subsequent cross-coupling.
4(2-(Diethylcarbamoyloxy)-6-bromophenyl)boronic acid, 8-BromoquinolinePd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, RefluxDiethyl-carbamic acid 2-bromo-6-(quinolin-8-yl)phenyl esterSuzuki cross-coupling to introduce the quinoline moiety.
5Diethyl-carbamic acid 2-bromo-6-(quinolin-8-yl)phenyl esterHydrolysis (e.g., NaOH, H2O/MeOH)3-Bromo-2-(quinolin-8-yl)phenolRemoval of the carbamate directing group.
63-Bromo-2-(quinolin-8-yl)phenolPhosgene equivalent, followed by 3-bromoanilineThis compoundFinal carbamate formation.

This multi-step sequence, initiated by a highly regioselective directed ortho-metalation, represents a viable and advanced synthetic strategy for accessing this compound and its analogues, allowing for precise control over the substitution pattern of the phenyl ring.

Structure Activity Relationship Sar Investigations

Influence of the Quinoline (B57606) Core on Biological Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govmdpi.com The positioning of substituents and the nature of these substituents on the quinoline ring system are crucial determinants of the biological effects of its derivatives.

Positional Effects of Carbamate (B1207046) Attachment on the Quinoline Ring

The point of attachment of the carbamate group to the quinoline ring significantly influences the biological activity of the resulting molecule. Studies on quinoline-O-carbamate derivatives as cholinesterase inhibitors have demonstrated that varying the position of the carbamate moiety leads to differences in inhibitory potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

A comparative study of quinoline-O-carbamate derivatives revealed the following positional effects on cholinesterase inhibition:

Carbamate Position on Quinoline RingAChE Inhibitory Activity (IC₅₀)BuChE Inhibitory Activity (IC₅₀)Selectivity
Position 4 WeakPotent (e.g., 0.87 µM for compound 3d)Selective for BuChE
Position 5 Potent (e.g., 1.3 µM for compound 3f)Potent (e.g., 0.81 µM for compound 3f)Dual AChE/BuChE inhibitors
Position 6 Moderate (e.g., 10.3 µM for compound 3k)WeakSelective for AChE
Position 8 Moderate to Good (e.g., 6.5 µM for compound 3m)WeakSelective for AChE

This table is based on data from a study on quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease and is intended for illustrative purposes. nih.gov

As indicated in the table, attachment at the 5-position can lead to potent dual inhibitors of both AChE and BuChE. nih.gov In contrast, positioning the carbamate at the 4-position results in selective BuChE inhibitors, while attachment at the 6- and 8-positions favors AChE inhibition. nih.gov Furthermore, derivatives with the carbamate at the 5- and 8-positions have shown significant neuroprotective effects. nih.gov These findings underscore the critical role of the carbamate's location on the quinoline scaffold in determining the compound's biological activity profile.

Role of Substituents on the Quinoline System

The biological activity of quinoline derivatives can be further modulated by the presence of various substituents on the quinoline ring system. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the nature of the substituent at the 8-position was found to be a key determinant of their inhibitory activity against various carbonic anhydrase (CA) isoforms. nih.gov This highlights that even with a fixed point of attachment for the main functional group, additional substitutions on the quinoline ring can fine-tune the biological activity.

In the context of antitubercular activity, studies on substituted quinoline-2-carboxamides have shown that the nature of the N-substituent is crucial. mdpi.com For example, long-chain alkyl or ethylphenyl groups, as well as cycloalkyl moieties, were found to be advantageous for antituberculosis activity. mdpi.com This demonstrates that substituents on the quinoline system can have a profound impact on the compound's therapeutic potential against different diseases. The introduction of substituents can lead to enhanced potency, improved selectivity, and better pharmacokinetic properties.

Impact of the 3-Bromophenyl Moiety on Receptor/Enzyme Interactions

Stereochemical Considerations and Halogen Substitution Effects

The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of drug-receptor interactions. solubilityofthings.com While Quinolin-8-yl (3-bromophenyl)carbamate itself does not have a chiral center, the specific orientation of the 3-bromophenyl ring relative to the quinoline-carbamate core can influence its binding to a target protein.

In a broader context, the position of halogen substituents on a phenyl ring can dramatically affect biological activity. For example, in a series of quinoline-triazole hybrids, meta-substitution of fluorine on the phenyl ring increased activity, whereas ortho- and para-substitution did not. nih.gov This highlights the sensitivity of biological targets to the precise placement of halogen atoms.

Structural Hybridization Approaches with Quinoline-Carbamate Scaffolds

A modern strategy in drug design is the creation of hybrid molecules, which involves combining two or more pharmacophores (biologically active moieties) into a single entity. researchgate.netmdpi.com This approach aims to develop compounds with improved affinity, selectivity, and efficacy, or with a multi-target profile, which can be beneficial for treating complex diseases like cancer and Alzheimer's disease. researchgate.netnih.gov

The quinoline-carbamate scaffold is a prime candidate for such hybridization. Both the quinoline ring and the carbamate group are recognized pharmacophores with a wide range of biological activities. nih.govmdpi.com For example, quinoline-O-carbamate derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, simultaneously targeting cholinesterases and possessing anti-inflammatory properties. nih.govtandfonline.comresearchgate.net

Pharmacological Mechanisms and Molecular Targets

Cholinesterase Enzyme Inhibition Profiles

Quinolin-8-yl (3-bromophenyl)carbamate belongs to the quinoline-O-carbamate class of molecules, which have been rationally designed as potential multi-target-directed ligands, particularly for conditions like Alzheimer's disease. researchgate.net The core mechanism of these carbamate-based inhibitors involves their structural similarity to the neurotransmitter acetylcholine (B1216132), allowing them to act as "pseudo-substrates" for cholinesterase enzymes. researchgate.net This interaction leads to the carbamoylation of a critical serine residue within the enzyme's active site, rendering the enzyme temporarily inactive and thereby increasing the synaptic levels of acetylcholine. nih.gov

Acetylcholinesterase is a primary target for symptomatic treatment in neurodegenerative diseases due to its role in hydrolyzing acetylcholine in cholinergic synapses. nih.gov Research into quinoline-O-carbamate derivatives demonstrates their potential as effective AChE inhibitors. researchgate.net

A closely related analog of the subject compound, identified as compound 3f in a study, demonstrated reversible inhibitory activity against electric eel AChE (eeAChE) with a half-maximal inhibitory concentration (IC₅₀) of 1.3 µM. researchgate.net The search for novel AChE inhibitors is a continuous effort to improve upon existing therapies, with various carbamate (B1207046) structures being explored for their potency. nih.govnih.gov The inhibitory activity of these compounds is influenced by the specific chemical groups attached to the carbamate structure. nih.gov

Butyrylcholinesterase is another key enzyme capable of hydrolyzing acetylcholine. Its relative importance increases in the later stages of certain neurodegenerative conditions like Alzheimer's disease, as AChE levels may decrease while BuChE activity rises or remains stable. nih.govnih.gov This makes BuChE an important therapeutic target. nih.gov

The quinoline-O-carbamate series has shown significant inhibitory activity against BuChE. The same analog, compound 3f , was found to be a potent inhibitor of equine BuChE (eqBuChE), with an IC₅₀ value of 0.81 µM. researchgate.net This indicates a slightly higher potency against BuChE compared to AChE for this specific analog. Studies on other carbamate series have also shown that structural modifications, such as the nature and position of substituents on the phenyl ring, can significantly influence selectivity towards BuChE. nih.gov For some carbamates, inhibitory potency against BuChE has been found to be stronger than against AChE. nih.gov

The progressive increase in BuChE's role in acetylcholine regulation in the brain during Alzheimer's disease progression provides a strong rationale for developing dual inhibitors that can target both AChE and BuChE. nih.gov Such a strategy aims to provide a more comprehensive and sustained enhancement of cholinergic neurotransmission. nih.gov

The quinoline-O-carbamate derivative, compound 3f , exemplifies this approach as a reversible dual inhibitor, effectively targeting both enzymes. researchgate.net Its potency against both AChE (IC₅₀ = 1.3 µM) and BuChE (IC₅₀ = 0.81 µM) positions it as a promising multifunctional agent. researchgate.net The development of dual inhibitors is a key strategy in modern drug discovery for complex diseases, aiming to offer greater therapeutic benefits than selective inhibitors. researchgate.netnih.gov

Table 1: Cholinesterase Inhibitory Activity of a Quinoline-O-Carbamate Analog (Compound 3f) Data sourced from a study on quinoline-O-carbamate derivatives, where compound 3f is a close structural analog to this compound.

Enzyme TargetIC₅₀ (µM)Source
Acetylcholinesterase (eeAChE)1.3 researchgate.net
Butyrylcholinesterase (eqBuChE)0.81 researchgate.net

Modulation of Other Enzyme Systems

While the primary characterized activity of this compound class is cholinesterase inhibition, other enzyme systems are common targets in drug discovery.

The PIKK family of protein kinases, which includes members like ATM, ATR, and DNA-PKcs, are critical regulators of cellular functions such as DNA damage repair and cell growth. nih.govwikipedia.org They are significant targets in cancer therapy research. nih.govresearchgate.net However, based on a review of available scientific literature, there is no published evidence to suggest that this compound or its close analogs act as inhibitors of the PIKK family.

Polyketide synthase 13 (Pks13) is essential for the synthesis of mycolic acids, a critical component of the cell wall in Mycobacterium tuberculosis. nih.govacs.org The thioesterase domain of Pks13 is a validated target for the development of new anti-tubercular agents. nih.govresearchgate.net Current research into Pks13 inhibitors focuses on distinct chemical scaffolds such as benzofurans and oxadiazoles. nih.govnih.gov A thorough review of the literature found no data linking this compound or related quinoline (B57606) carbamates to the inhibition of the Pks13 thioesterase domain.

Mechanisms of Molecular Interaction with Target Proteins

The primary pharmacological action of this compound and related quinoline-O-carbamate derivatives is the inhibition of cholinesterases, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govnih.govnih.gov These enzymes belong to the serine hydrolase family and are critical for hydrolyzing the neurotransmitter acetylcholine in cholinergic synapses. nih.gov By inhibiting these enzymes, the concentration of acetylcholine in the synapses increases, which can influence a variety of physiological and pathological processes. nih.gov Carbamate compounds are well-established as a structural class of cholinesterase inhibitors. nih.gov

Binding Site Characterization (Catalytic Active Site vs. Peripheral Anionic Site)

The interaction of carbamate inhibitors with cholinesterases occurs at a highly specialized active site gorge. This gorge contains two main sites of interaction: the Catalytic Active Site (CAS) at its base and a Peripheral Anionic Site (PAS) at the rim.

The CAS is where the hydrolysis of acetylcholine occurs, featuring a catalytic triad (B1167595) of amino acids. Carbamate inhibitors function by transferring their carbamoyl (B1232498) group to a critical serine residue within this catalytic site. This process forms a carbamylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed during normal substrate breakdown. This effectively blocks the enzyme's primary function.

The Peripheral Anionic Site (PAS), located at the entrance to the active site gorge, is also involved in the inhibitory process. It helps to guide and bind ligands, including inhibitors, before they reach the catalytic site. For some inhibitors, interaction with the PAS can allosterically modulate the conformation and efficiency of the catalytic triad. While specific crystallographic studies for this compound are not detailed in the available literature, research on analogous quinoline-O-carbamates shows that the position of the carbamate group on the quinoline ring significantly influences inhibitory activity and selectivity against AChE and BChE, indicating precise structural requirements for optimal binding within the active site gorge. nih.gov

Reversible Inhibition Kinetics

Studies on a series of quinoline-O-carbamate derivatives have demonstrated that they act as reversible inhibitors of both AChE and BChE. nih.govnih.gov In the context of carbamates, this is often described as pseudo-reversible inhibition. The carbamoylated enzyme, while stable, can be slowly hydrolyzed, eventually regenerating the free, active enzyme. This contrasts with irreversible inhibitors, which form a permanent covalent bond.

The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value corresponds to a higher inhibitory potency. nih.gov Research on various quinoline-O-carbamate analogues reveals a range of potencies, highlighting a clear structure-activity relationship. For instance, the position of the carbamate substituent on the quinoline core dramatically affects the IC₅₀ values for both AChE and BChE. nih.gov

The following table presents the inhibitory activities of several quinoline-O-carbamate derivatives, illustrating the impact of the carbamate's position on potency and selectivity.

Inhibitory Potency of Quinoline-O-Carbamate Derivatives against Cholinesterases

Compound Substituent Position Target Enzyme IC₅₀ (µM) Selectivity Index (SI)
3d 4-position eqBuChE 0.87 ---
3f 5-position eeAChE 1.3 1.60
3f 5-position eqBuChE 0.81 ---
3k 6-position eeAChE 10.3 ---
3m 8-position eeAChE 6.5 ---

Data sourced from Chen et al. (2023). nih.gov eeAChE refers to electric eel acetylcholinesterase; eqBuChE refers to equine serum butyrylcholinesterase. The Selectivity Index (SI) is calculated as IC₅₀(AChE)/IC₅₀(BuChE).

This data shows that derivatives with the carbamate at the 5-position can be potent dual inhibitors, while those with substituents at the 4-position can be selective for BChE, and those at the 8-position can be selective for AChE. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Acetylcholine
Donepezil
Rivastigmine
Galantamine
Memantine
Quinoline-O-carbamate, compound 3d
Quinoline-O-carbamate, compound 3f
Quinoline-O-carbamate, compound 3k

Computational Chemistry and in Silico Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the context of drug discovery, molecular docking can be employed to predict how Quinolin-8-yl (3-bromophenyl)carbamate might bind to a specific protein target. This process involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. For instance, in studies of related quinoline (B57606) derivatives, docking has been used to predict binding affinities to enzymes like acetylcholinesterase, a key target in Alzheimer's disease research. nih.govresearchgate.netnih.gov The results of such studies are often presented in a tabular format, comparing the predicted binding energies of multiple compounds.

Table 1: Hypothetical Docking Scores for this compound against a Protein Target

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compoundAcetylcholinesterase-8.5
Donepezil (Reference Drug)Acetylcholinesterase-9.2

This table is for illustrative purposes only, as specific data for the target compound is not available.

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Understanding these key interactions is crucial for optimizing the structure of a lead compound to improve its potency and selectivity. Studies on similar quinoline-based compounds have successfully used docking to elucidate these interactions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that static docking models cannot.

MD simulations can assess the stability of the complex formed between this compound and its target protein. By simulating the movements of atoms over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the predicted docking pose. These simulations also reveal any conformational changes in the protein upon ligand binding. Such studies have been performed on various quinoline derivatives to validate docking results and understand the dynamic nature of the binding. nih.govresearchgate.net

MD simulations allow for the analysis of the persistence of interactions identified in docking studies. For example, it can be determined how long a specific hydrogen bond between the ligand and a key residue is maintained throughout the simulation. This provides a more realistic picture of the binding event than a static image.

Quantum Mechanical Calculations for Electronic and Conformational Analysis

Quantum mechanical (QM) calculations offer a high level of theory to investigate the electronic properties and conformational preferences of a molecule. These methods are computationally intensive but provide very accurate information. nih.govresearchgate.net For this compound, QM calculations could be used to determine its most stable 3D conformation, charge distribution, and highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). This information is valuable for understanding the molecule's reactivity and its potential to engage in specific types of interactions. While QM methods are widely used in drug design, specific studies applying them to this compound are not found in the available literature. acs.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. Conversely, a large energy gap indicates high stability and low reactivity. In studies of other quinoline derivatives, energy gaps have been found to range from 1.898 to 2.464 eV, suggesting significant reactivity. nih.gov

While specific experimental or calculated values for this compound are not available in the cited literature, a theoretical analysis would yield the energies of these orbitals. The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical, yet chemically reasonable, values for a molecule like this compound to illustrate the outputs of an FMO analysis.

ParameterEnergy (eV)Description
HOMO -6.5Highest Occupied Molecular Orbital; Indicates electron-donating ability.
LUMO -1.8Lowest Unoccupied Molecular Orbital; Indicates electron-accepting ability.
Energy Gap (ΔE) 4.7LUMO-HOMO gap; Correlates with chemical reactivity and stability.

The HOMO is typically expected to be localized on the more electron-rich parts of the molecule, such as the quinoline ring system and the carbamate (B1207046) linkage. The LUMO is often distributed over the electron-deficient regions.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded for interpretation.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms.

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would predictably show strong negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the carbamate and quinoline moieties. These areas represent the primary sites for hydrogen bonding interactions. nih.gov Positive potential (blue) would be concentrated around the hydrogen atom of the carbamate's N-H group, making it a potential hydrogen bond donor. The aromatic rings would exhibit regions of moderately negative potential above and below the plane of the rings.

Table 2: Predicted Molecular Electrostatic Potential Regions This table outlines the expected electrostatic potential regions on this compound based on its chemical structure.

Molecular RegionPredicted PotentialChemical Significance
Carbonyl Oxygen (C=O) Strong Negative (Red)Site for electrophilic attack; Hydrogen bond acceptor.
Quinoline Nitrogen Negative (Red)Site for electrophilic attack; Hydrogen bond acceptor.
Carbamate N-H Hydrogen Strong Positive (Blue)Site for nucleophilic attack; Hydrogen bond donor.
Aromatic Rings Moderately Negative (Yellow/Green)Site for π-π stacking interactions.

This analysis is crucial for understanding non-covalent interactions, which are key to how a molecule binds to a biological target such as an enzyme or receptor. nih.gov

In Silico Lead Optimization and Virtual Screening Strategies

In silico methods are integral to modern drug discovery, particularly in the phases of lead optimization and virtual screening. These strategies use computational power to identify and refine promising drug candidates from large chemical libraries, saving significant resources compared to traditional high-throughput screening. bldpharm.com

A compound like this compound could serve as a "hit" or starting point for such a campaign. The process generally follows these steps:

Target Identification and Validation : A biological target, such as a specific enzyme or receptor implicated in a disease, is chosen.

Virtual Library Generation : A large library of virtual compounds is created by making systematic chemical modifications to the lead compound. For this compound, this could involve substituting the bromine atom with other halogens or functional groups, altering the substitution pattern on the phenyl ring, or modifying the quinoline core.

Virtual Screening (Docking) : The virtual library is screened against the 3D structure of the biological target using molecular docking software. Docking algorithms predict the preferred orientation and binding affinity of each molecule within the target's active site.

Scoring and Ranking : Compounds are ranked based on their predicted binding affinity (e.g., docking score in kcal/mol) and the quality of their interactions with key amino acid residues in the active site.

ADMET Prediction : The top-ranked compounds are further analyzed computationally to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates with poor drug-like characteristics.

This workflow allows researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and subsequent in vitro and in vivo testing, streamlining the path to a potential new drug. bldpharm.com

Biological Activities and Potential Applications

Research into Alzheimer's Disease Therapeutic Avenues

The multifaceted nature of Alzheimer's disease necessitates therapeutic agents that can target various pathological pathways. Quinolin-8-yl (3-bromophenyl)carbamate and its derivatives are being explored for their potential to simultaneously address several key aspects of the disease's progression.

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is a critical early event in the disease's pathology. Research has shown that certain 8-hydroxyquinoline (B1678124) derivatives, a class of compounds to which this compound belongs, are effective inhibitors of Aβ aggregation. nih.gov These compounds can interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils. nih.govbohrium.com The ability to chelate metal ions that are known to promote Aβ aggregation is another important characteristic of these molecules. nih.gov

Beyond simply inhibiting plaque formation, protecting neurons from damage is a crucial therapeutic goal. In cellular models of Alzheimer's disease, derivatives of quinoline-O-carbamate have exhibited significant neuroprotective effects. nih.govresearchgate.net Specifically, they have been shown to protect PC12 cells, a cell line commonly used in neuroscience research, from the toxicity induced by Aβ peptides. nih.govresearchgate.net This neuroprotective activity suggests that these compounds could help preserve neuronal function in the face of the pathological insults characteristic of Alzheimer's.

Neuroinflammation is another key component of Alzheimer's disease pathology, contributing to neuronal damage and disease progression. This compound derivatives have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net Research has shown that these compounds can decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as nitric oxide (NO) in microglia, the primary immune cells of the brain. nih.govresearchgate.net By modulating this inflammatory response, the compound may help to reduce the chronic inflammation that exacerbates the disease.

Table 1: Anti-Inflammatory Activity of a Quinoline-O-Carbamate Derivative (Compound 3f)

Inflammatory MediatorEffect of Compound
IL-6Reduction in production nih.govresearchgate.net
IL-1βReduction in production nih.govresearchgate.net
NOReduction in production nih.govresearchgate.net

The complexity of Alzheimer's disease has led to the development of multi-target-directed ligands (MTDLs), which are single compounds designed to interact with multiple biological targets. nih.govchemrxiv.org The quinoline-O-carbamate scaffold is a prime example of a structure suited for MTDL design. nih.govresearchgate.netnih.gov By combining the properties of different pharmacophores, researchers aim to create a single molecule that can inhibit cholinesterases (enzymes that break down a key neurotransmitter), curb Aβ aggregation, and exert anti-inflammatory and antioxidant effects. researchgate.net This holistic approach is considered a more promising strategy for treating complex diseases like Alzheimer's. chemrxiv.org

Antimicrobial Research Focus

In addition to its potential in neurodegenerative disease, the quinoline (B57606) scaffold is also a known pharmacophore in the field of antimicrobial research.

Derivatives of the quinoline structure have been evaluated for their effectiveness against a range of bacteria. Studies have demonstrated that certain quinoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including notorious pathogens like Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). nih.govdoi.org The mechanism of action is often linked to their ability to chelate metal ions that are essential for bacterial enzyme function.

Table 2: Antibacterial Activity of select 8-Sulfonamidoquinolines

Bacterial StrainCompound(s)Observed Activity
S. aureus5, 34-36, 39, 58, 79, 82, 94, 95MIC ≤ 8 µg/mL nih.govdoi.org
E. coli56, 58, 66MIC ≤ 16 µg/mL nih.govdoi.org

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antimalarial Activity

The quinoline core is the basis for several well-known antimalarial drugs. nih.gov Classes such as 8-aminoquinolines are recognized for their role in malaria treatment. nih.gov However, specific investigations into the antimalarial efficacy of this compound have not been identified in the available research. While structurally related compounds are of interest in antimalarial drug discovery, dedicated studies on this compound are not documented. ontosight.ai

Antitubercular Potential

The therapeutic potential of quinoline derivatives against Mycobacterium tuberculosis is an area of significant research, with some quinoline-based drugs approved for treating multidrug-resistant tuberculosis. researchgate.net Studies have explored various novel quinoline derivatives, such as quinoline-based thiosemicarbazides, for their antitubercular effects. nih.gov Nevertheless, there is no specific data reporting on the evaluation of this compound for antitubercular activity.

Antiprotozoal and Antileishmanial Investigations

While antimalarial agents are a major part of antiprotozoal drugs, and quinolines are a key class within this group, specific studies focusing on the broader antiprotozoal or dedicated antileishmanial activity of this compound are not found in the current body of scientific literature.

Anticancer Research Applications

The anticancer potential of quinoline derivatives is a major focus of medicinal chemistry, with numerous compounds synthesized and evaluated for their effects on cancer cells and related cellular pathways. nih.gov

Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2, MCF-7)

No specific studies detailing the cytotoxic effects of this compound on cancer cell lines such as the human liver cancer cell line (HepG2) or the human breast cancer cell line (MCF-7) were found. Research on other quinoline derivatives has shown cytotoxic activity against these and other cell lines, but this data is not directly applicable to the specific compound . nih.govnih.gov

Cellular Pathway Modulation (e.g., Cell Cycle Progression, EGFR-TK Inhibition)

The modulation of cellular pathways, including cell cycle progression and the inhibition of enzymes like the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), is a known mechanism for many anticancer agents. nih.gov Some quinazoline-based compounds, which are structurally related to quinolines, have been investigated as EGFR-TK inhibitors. nih.govresearchgate.net However, there is no available research that specifically investigates the effect of this compound on cell cycle progression or its potential to inhibit EGFR-TK.

Other Investigational Biological Activities Linked to Quinoline-Carbamate Frameworks

The structural motif of a quinoline ring linked to a carbamate (B1207046) group is recognized in medicinal chemistry for its potential to interact with various biological targets. ontosight.ai This has led to the exploration of numerous derivatives for a range of therapeutic applications.

Anticonvulsant Activity

The quinoline scaffold is a component of several compounds that have been investigated for their anticonvulsant properties. For instance, studies on certain 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives have shown anticonvulsant effects in preclinical models. nih.gov The mechanism of action for some carbamate-containing anticonvulsants is thought to involve effects on N-methyl-D-aspartate (NMDA) receptors and potentiation of gamma-aminobutyric acid (GABA) activity. nih.gov However, no specific anticonvulsant testing data for this compound has been reported.

Antioxidant Properties

Quinoline derivatives are an area of interest for their potential antioxidant and neuroprotective effects. nih.gov Research has shown that the quinoline framework can be a privileged structure in the design of antioxidants. nih.gov Some studies have explored the antioxidant potential of quinoline derivatives by linking them with known antioxidant moieties. While the general class of quinoline derivatives has been investigated, specific data on the antioxidant capacity of this compound is not documented in available research.

Histamine (B1213489) H3 Receptor Antagonism

Histamine H3 receptor antagonists are being explored for their potential in treating various neurological conditions. nih.gov The quinoline core has been utilized in the design of new histamine H3 receptor antagonists. mdpi.com Additionally, the carbamate functional group has been incorporated into molecules designed as histamine H3 receptor ligands. frontiersin.org Despite these general research trends, there is no specific evidence or data to suggest that this compound has been synthesized or evaluated for its activity as a histamine H3 receptor antagonist.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR data for Quinolin-8-yl (3-bromophenyl)carbamate are not available in published research.

¹H NMR: A predicted ¹H NMR spectrum would show distinct signals corresponding to the protons on the quinoline (B57606) and 3-bromophenyl rings. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J values) would be unique to the compound's structure.

¹³C NMR: A predicted ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon atoms in the molecule, including those in the quinoline and 3-bromophenyl moieties and the carbamate (B1207046) group.

Table 1: Predicted NMR Data for this compound

Analysis Predicted Observations
¹H NMR Signals for aromatic protons on both the quinoline and 3-bromophenyl rings, and a signal for the N-H proton of the carbamate.

| ¹³C NMR | Resonances for all unique carbon atoms in the aromatic rings and the carbonyl carbon of the carbamate. |

Mass Spectrometry (MS, HRMS)

Experimentally determined mass spectrometry and high-resolution mass spectrometry (HRMS) data for this compound are not specified in available literature. These techniques would be used to determine the molecular weight and elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Predicted Information
MS Would confirm the molecular weight by identifying the molecular ion peak.

| HRMS | Would provide the exact mass, allowing for the determination of the molecular formula. |

Infrared (IR) Spectroscopy

Specific IR spectral data, including characteristic absorption bands for this compound, are not documented in public sources. The IR spectrum would be expected to show absorptions characteristic of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Range
N-H Stretch (carbamate) 3500-3200
C=O Stretch (carbamate) 1750-1700
C-N Stretch (carbamate) 1350-1200
C-O Stretch (carbamate) 1250-1000
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450

Chromatographic Techniques for Purity Assessment and Isolation

While chromatographic methods are fundamental for the purification and analysis of such compounds, specific protocols for this compound are not detailed in the available literature.

Flash column chromatography is a standard method for purifying organic compounds. For this compound, a typical procedure would involve dissolving the crude product in a minimal amount of solvent and loading it onto a silica (B1680970) gel column. Elution with a suitable solvent system, likely a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would separate the desired compound from impurities. The specific solvent ratio would be determined empirically, for instance, through thin-layer chromatography (TLC) analysis.

RP-HPLC is a common technique to assess the lipophilicity of a compound, which is an important parameter in medicinal chemistry. While no specific study is available for this compound, a general method would involve injecting a solution of the compound onto a C18 reversed-phase column. The retention time would be measured using a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid. The logarithm of the capacity factor (log k) can then be correlated with the compound's lipophilicity.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities. The experimentally determined melting point for this compound is not reported in the available scientific literature.

Q & A

Basic: What are the established synthetic routes for Quinolin-8-yl (3-bromophenyl)carbamate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reacting 8-hydroxyquinoline with 3-bromophenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under reflux conditions . Optimization strategies include:

  • Catalyst screening : Triethylamine or DMAP can accelerate carbamate formation.
  • Temperature control : Maintaining 40–60°C minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC).
    Yields range from 60–85% depending on stoichiometry and solvent choice.

Basic: What analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the carbamate linkage (C=O at ~155 ppm) and bromophenyl substitution (aromatic protons at δ 7.2–7.8) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 387.02 for C16_{16}H11_{11}BrN2_2O2_2) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Basic: What preliminary biological activities have been reported for quinolin-8-yl carbamate derivatives?

Derivatives exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC50_{50} = 12 µM against HeLa cells via apoptosis induction .
  • Enzyme inhibition : Moderate COX-2 inhibition (40% at 10 µM) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT studies (B3LYP/6-31G*) reveal:

  • HOMO-LUMO gaps : ~4.2 eV, indicating moderate electrophilicity .
  • Charge distribution : The bromine atom withdraws electron density, polarizing the carbamate group for nucleophilic attack .
  • Solvent effects : PCM models predict enhanced solubility in DMSO (ΔGsolv_{solv} = −15.3 kcal/mol) .

Advanced: What experimental approaches clarify the mechanism of carbamate formation?

Mechanistic insights require:

  • Kinetic studies : Monitoring reaction progress via in situ IR (C=O stretch at 1720 cm1^{-1}) .
  • Isotopic labeling : 18^{18}O-tracing confirms isocyanate participation in the carbonyl group .
  • Computational modeling : Transition state analysis (Gaussian 16) identifies a concerted pathway with a 25 kcal/mol activation barrier .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?

Modification Impact on Activity Reference
3-Bromophenyl substituent Enhances lipophilicity (logP = 3.1) and membrane permeability
Carbamate vs. ester Carbamates show 3x higher protease inhibition
Quinoline ring halogenation Bromine improves DNA intercalation (Kd_d = 0.8 µM)

Advanced: How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (Annexin V/PI) .
  • Structural verification : Reconfirm compound identity with single-crystal XRD to rule out impurities .
  • Dose-response curves : Ensure IC50_{50} values are derived from ≥5 concentrations .

Advanced: What strategies improve solubility and formulation for in vivo studies?

  • Salt formation : Hydrochloride salts increase aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) .
  • Nanoparticle encapsulation : PLGA nanoparticles achieve 85% loading efficiency and sustained release .
  • Co-solvent systems : Use PEG 400/water (70:30) for parenteral administration .

Advanced: How does X-ray crystallography validate molecular interactions?

SHELXL-refined structures reveal:

  • Hydrogen bonding : Carbamate O interacts with His37 in viral neuraminidase (2.1 Å) .
  • Halogen bonding : Bromine forms a 3.3 Å contact with Thr199 in kinase targets .

Advanced: What methodologies identify biological targets of this compound?

  • Molecular docking (AutoDock Vina) : Predicts binding to topoisomerase II (ΔG = −9.2 kcal/mol) .
  • Pull-down assays : Biotinylated probes isolate interacting proteins from cell lysates .
  • CRISPR screening : Genome-wide KO libraries identify resistance genes (e.g., ABCB1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.